N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide
Description
N-[(8-Hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide is a synthetic small molecule characterized by a hybrid structure combining a quinoline scaffold, a 4-methoxyphenyl group, and a branched propanamide moiety. The 8-hydroxyquinoline core is known for its metal-chelating properties, which are critical in medicinal chemistry for targeting metalloenzymes or modulating oxidative stress pathways . The 4-methoxyphenyl substitution enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(25)23-18(15-6-9-16(26-3)10-7-15)17-11-8-14-5-4-12-22-19(14)20(17)24/h4-13,18,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEFWDFDCPPOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)OC)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.35 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
-
Neuroprotective Effects :
- These compounds have shown potential in protecting neurons from damage caused by β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease. The protective mechanism involves modulation of the PI3K-Akt-mTOR signaling pathway, leading to reduced apoptosis and oxidative stress in neuronal cells .
- Anticancer Properties :
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Inhibition of Aβ-induced toxicity | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Reduction of reactive oxygen species (ROS) |
Case Studies
- Neuroprotective Study :
- Anticancer Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on IUPAC nomenclature.
Key Comparative Insights
LMM5 () incorporates a 1,3,4-oxadiazole ring and sulfamoyl group, which confer antifungal activity via thioredoxin reductase inhibition, a mechanism distinct from the quinoline-based metal chelation hypothesized for the target compound .
Functional Group Contributions: The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, which may reduce nucleophilic reactivity compared to the target’s hydroxyquinoline core . N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide () features a sulfonamido group, a common pharmacophore in enzyme inhibitors, contrasting with the target’s hydroxyl group, which may favor hydrogen bonding over covalent interactions .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step protection/deprotection strategies similar to those in and , which describe complex purine and quinoline derivatives with methoxyphenyl and propanamide groups . Simpler analogs like N-(4-methoxyphenyl)-2,2-dimethylpropanamide () highlight the trade-off between synthetic accessibility and functional complexity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The branched propanamide moiety may reduce aqueous solubility compared to linear amides (e.g., ’s fluorophenyl derivative), necessitating formulation adjustments for bioavailability .
Q & A
Q. What are the key considerations for designing a synthetic route for N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide?
The synthesis of this compound requires a multi-step approach due to its complex structure. Key steps include:
- Functional group protection : The phenolic hydroxyl group on the quinoline moiety (8-hydroxy) must be protected (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during coupling steps .
- Coupling strategies : Amide bond formation between the quinoline derivative and the 2-methylpropanamide group can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Final product purity (>95%) should be confirmed via HPLC and NMR .
Q. How should researchers characterize the structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : - and -NMR can confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), quinoline protons (δ 7.5–9.0 ppm), and amide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) and detects potential synthetic byproducts .
- X-ray crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and molecular conformation .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition screens : Test against kinases or oxidoreductases, given the quinoline scaffold’s propensity to interact with enzymatic active sites .
- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide dosing in subsequent studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays : Confirm activity using both fluorescence-based and radiometric enzyme assays .
- Batch-to-batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects .
- Structural analogs : Synthesize and test derivatives (e.g., replacing the methoxyphenyl with chlorophenyl) to isolate pharmacophoric groups responsible for activity .
Q. What methodologies are suitable for studying its interaction with target proteins?
- Surface plasmon resonance (SPR) : Quantify binding affinity () in real-time using immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Molecular docking : Pair with MD simulations to predict binding poses, leveraging the quinoline ring’s π-π stacking potential with aromatic residues .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
Focus on systematic modifications:
| Modification | Hypothesized Impact | Example |
|---|---|---|
| Quinoline hydroxyl position | Alters metal chelation capacity | 7-hydroxy vs. 8-hydroxy derivatives |
| Methoxyphenyl substitution | Modifies lipophilicity and bioavailability | 4-fluoro or 4-chloro analogs |
| Amide backbone variation | Influences metabolic stability | Cyclopropylamide or tert-butylamide |
Validate hypotheses using in vitro ADMET assays and computational models (e.g., QSAR) .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the hydroxyl position to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
- Co-solvent systems : Employ cyclodextrins or PEG-400 in formulation buffers .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting results in enzyme inhibition assays?
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to identify condition-dependent activity .
- Protein source variability : Compare recombinant vs. native proteins to rule out isoform-specific effects .
Q. What steps ensure reproducibility in multi-step synthetic protocols?
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and temperature ramps .
- Intermediate characterization : Provide values (TLC) and spectral data for all intermediates .
- Collaborative validation : Share protocols with independent labs to confirm yields and purity .
Emerging Research Directions
Q. Can this compound serve as a chemical probe for studying metal homeostasis?
The 8-hydroxyquinoline moiety is a known chelator of transition metals (e.g., Fe, Cu). Applications include:
- Metalloenzyme inhibition : Test in models of Alzheimer’s disease (targeting Aβ-Cu interactions) .
- Fluorescent sensors : Derivatize with BODIPY tags for real-time tracking of cellular metal ions .
Q. What advanced computational tools predict its pharmacokinetic profile?
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™ or Simcyp® .
- Machine learning : Train models on public ADMET datasets to forecast CYP450 metabolism and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
